Asciminib is a first-in-class, allosteric inhibitor of BCR-ABL1 tyrosine kinase. [, ] It represents a novel therapeutic approach for CML, specifically targeting the ABL myristoyl pocket (STAMP) of the BCR-ABL1 oncoprotein. [, , , , , , , , , , , , , , , ] This mechanism of action distinguishes asciminib from all other approved tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the BCR-ABL1 protein. [, , , , , , , , , , , ]
Asciminib has been extensively studied in preclinical models and clinical trials for the treatment of CML, demonstrating significant efficacy against various BCR-ABL1 mutations, including the T315I mutation, which confers resistance to most approved TKIs. [, , , , , , , , , , , , ] Its unique mechanism of action and promising clinical activity have positioned asciminib as a potential game-changer in the management of CML.
Asciminib is classified as a selective BCR-ABL1 inhibitor and is chemically known as n-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide. It is marketed under the brand name Scemblix and was approved by the European Medicines Agency for use in adult patients with CML who have received at least two prior therapies or are intolerant to other treatments .
The synthesis of asciminib involves several key steps, including:
These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
The molecular formula of asciminib is C_19H_21ClF_2N_4O_2, and its molecular weight is approximately 396.84 g/mol. The compound features a complex structure that includes:
Asciminib undergoes various chemical reactions that are critical for its synthesis and functionality:
These reactions are optimized through techniques such as high-performance liquid chromatography to ensure purity and yield during synthesis .
Asciminib operates by binding to an allosteric site on the BCR-ABL1 protein, which is distinct from the ATP-binding site targeted by traditional inhibitors. This binding induces a conformational change in the protein that inhibits its kinase activity, thereby preventing downstream signaling pathways associated with cell proliferation in CML. This mechanism allows asciminib to overcome resistance mechanisms present in some CML patients who have mutations in the BCR-ABL1 gene .
Asciminib hydrochloride exhibits specific physical and chemical properties:
Asciminib has significant applications in oncology, particularly in treating chronic myeloid leukemia. Its unique mechanism makes it suitable for patients who exhibit resistance to other therapies, such as imatinib or ponatinib. Clinical trials, such as ASCEMBL, have demonstrated its efficacy compared to existing treatments, positioning it as a promising option for refractory cases . Furthermore, ongoing research continues to explore its potential in combination therapies aimed at enhancing treatment outcomes for CML patients with various genetic mutations associated with resistance .
Asciminib binds to the ABL1 kinase domain at the myristoyl pocket, a highly conserved site located in the C-lobe (distinct from the ATP-binding site in the N-lobe). This pocket naturally accommodates the N-terminal myristoylated glycine of ABL1, which autoinhibits the kinase by stabilizing an inactive conformation. In BCR-ABL1, the fusion protein lacks this regulatory domain, leading to constitutive activation. Asciminib mimics myristate by inserting its trifluoromethyl-phenyl group deep into the hydrophobic pocket, forming hydrogen bonds with residues His928 and Thr929. This binding induces a "closed" conformation resembling the autoinhibited state, sterically hindering kinase activation [3] [7] [9].
Crystallographic studies reveal that asciminib achieves sub-nanomolar affinity (Kd = 0.5–0.8 nM) by exploiting unique van der Waals contacts with Leu872 and Val898. Unlike ATP-competitive inhibitors, asciminib’s binding remains unperturbed by mutations in the ATP-binding cleft (e.g., gatekeeper residue T315I), explaining its activity against such variants [3] [6].
Table 1: Key Structural Interactions of Asciminib with BCR-ABL1
Binding Site Residue | Type of Interaction | Functional Consequence |
---|---|---|
His928 | Hydrogen bonding | Stabilizes trifluoromethyl-phenyl group |
Thr929 | Hydrogen bonding | Anchors asciminib’s pyrazolopyrimidine core |
Leu872 | Hydrophobic contact | Enhances binding specificity |
Val898 | Van der Waals force | Prevents displacement by ATP-site mutations |
The STAMP mechanism enables asciminib to act as a "molecular switch" that enforces kinase autoinhibition. By occupying the myristoyl pocket, asciminib allosterically reorients the αC-helix and regulatory SH2-SH3 domains, locking BCR-ABL1 in an inactive state. This prevents phosphorylation of the activation loop (Y393) and substrate proteins (e.g., STAT5, CRKL) [7] [9].
Notably, asciminib synergizes with ATP-competitive TKIs (e.g., imatinib, nilotinib) by concurrently targeting orthosteric and allosteric sites. Preclinical studies show asciminib/ponatinib combinations suppress >95% of compound mutations (e.g., T315I/E255V), which are typically resistant to monotherapies. This occurs because asciminib binding reduces conformational flexibility required for ATP-competitive drug resistance [3] [5] [9].
Table 2: Allosteric Effects Induced by STAMP Binding
Structural Element | Conformational Change | Downstream Impact |
---|---|---|
αC-helix | Rotation to "out" position | Disrupts ATP coordination |
SH2 domain | Docking to kinase domain | Stabilizes inactive state |
Activation loop (Y393) | Dephosphorylation | Abrogates substrate recruitment |
Asciminib exhibits >1,000-fold selectivity for ABL1/ABL2 over 95% of 487 human kinases tested. In biochemical screens, only 3 off-target kinases (DDR1, DDR2, and TNK2) showed >50% inhibition at 1 µM asciminib. Cellular assays confirmed minimal activity against SRC-family kinases (IC50 >10 µM), which are commonly inhibited by dasatinib or bosutinib. This specificity arises because the myristoyl pocket is structurally distinct in non-ABL kinases; for example, the asciminib-binding residues in ABL1 (His928, Thr929) are replaced by non-conservative amino acids in DDR1 (Glu672, Ala673) [3] [7] [9].
Notably, asciminib’s off-target profile contrasts sharply with ATP-competitive TKIs:
Asciminib’s mechanism fundamentally diverges from ATP-competitive TKIs in three key aspects:
Table 3: Activity of Asciminib vs. ATP-Competitive TKIs Against Common Mutations
BCR-ABL1 Mutation | Asciminib IC50 (nM) | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
---|---|---|---|
Wild-type | 0.5–1.0 | 10–25 | 0.5–1.2 |
T315I | 10–25 | >1,000 | 5–10 |
E255K | 1.5–3.0 | 200–400 | 1.0–2.5 |
M244V* | 120–150 | 50–100 | 2–5 |
*M244V in the kinase N-lobe confers resistance via αC-helix stabilization, independent of asciminib binding [6] [9].
Clinical data validate these differences: In the ASCEMBL trial, asciminib achieved higher major molecular response rates than bosutinib (37.6% vs 15.8% at 96 weeks) in patients with ≥2 prior TKI failures, partly due to its efficacy against ATP-site mutations [8]. However, emerging N-lobe mutations (e.g., M244V) may compromise asciminib monotherapy, supporting rationale for combination approaches [6] [9].
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